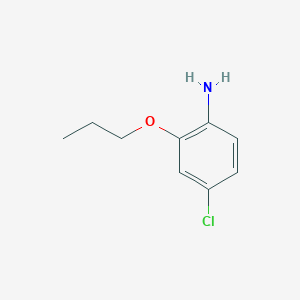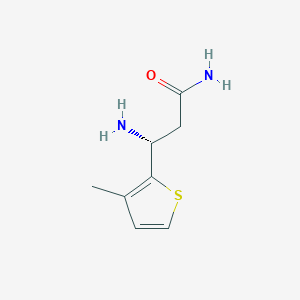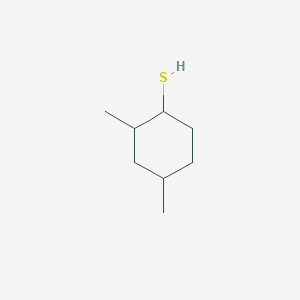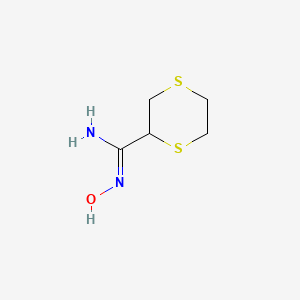
N'-hydroxy-1,4-dithiane-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1,4-dithiane-2-carboximidamide is an organic compound with the molecular formula C5H10N2OS2 It is a derivative of 1,4-dithiane, a six-membered heterocyclic compound containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,4-dithiane-2-carboximidamide typically involves the reaction of 1,4-dithiane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N’-hydroxy-1,4-dithiane-2-carboximidamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,4-dithiane-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N’-hydroxy-1,4-dithiane-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-hydroxy-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane-2-carboximidamide: The parent compound, which lacks the hydroxy group.
1,3-Dithiane: A related compound with a different ring structure.
1,4-Dithiane-2-thiol: A thiol derivative of 1,4-dithiane.
Uniqueness
N’-hydroxy-1,4-dithiane-2-carboximidamide is unique due to the presence of both the hydroxy and carboximidamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H10N2OS2 |
|---|---|
Molecular Weight |
178.3 g/mol |
IUPAC Name |
N'-hydroxy-1,4-dithiane-2-carboximidamide |
InChI |
InChI=1S/C5H10N2OS2/c6-5(7-8)4-3-9-1-2-10-4/h4,8H,1-3H2,(H2,6,7) |
InChI Key |
BZHMKPQQQZVMMW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSC(CS1)/C(=N/O)/N |
Canonical SMILES |
C1CSC(CS1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine](/img/structure/B13295906.png)

![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13295914.png)
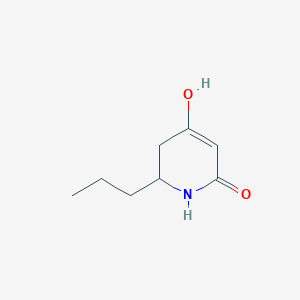


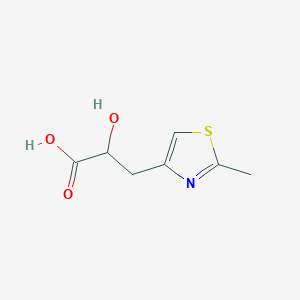

![(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13295958.png)
